molecular formula C27H23NO5 B14974504 (2E)-N-{2-[(3,4-dimethoxyphenyl)carbonyl]-3-methyl-1-benzofuran-5-yl}-3-phenylprop-2-enamide

(2E)-N-{2-[(3,4-dimethoxyphenyl)carbonyl]-3-methyl-1-benzofuran-5-yl}-3-phenylprop-2-enamide

Cat. No.: B14974504
M. Wt: 441.5 g/mol
InChI Key: SQDKUFUNAPLTCY-NTEUORMPSA-N
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Description

The compound (2E)-N-{2-[(3,4-dimethoxyphenyl)carbonyl]-3-methyl-1-benzofuran-5-yl}-3-phenylprop-2-enamide is a benzofuran derivative characterized by:

  • A benzofuran core substituted with a 3-methyl group.
  • A (3,4-dimethoxyphenyl)carbonyl moiety at position 2.
  • An (E)-3-phenylprop-2-enamide group at position 4.

The methoxy groups enhance lipophilicity and may influence binding interactions, while the α,β-unsaturated amide (propenamide) could participate in covalent bonding or hydrogen bonding with biological targets .

Properties

Molecular Formula

C27H23NO5

Molecular Weight

441.5 g/mol

IUPAC Name

(E)-N-[2-(3,4-dimethoxybenzoyl)-3-methyl-1-benzofuran-5-yl]-3-phenylprop-2-enamide

InChI

InChI=1S/C27H23NO5/c1-17-21-16-20(28-25(29)14-9-18-7-5-4-6-8-18)11-13-22(21)33-27(17)26(30)19-10-12-23(31-2)24(15-19)32-3/h4-16H,1-3H3,(H,28,29)/b14-9+

InChI Key

SQDKUFUNAPLTCY-NTEUORMPSA-N

Isomeric SMILES

CC1=C(OC2=C1C=C(C=C2)NC(=O)/C=C/C3=CC=CC=C3)C(=O)C4=CC(=C(C=C4)OC)OC

Canonical SMILES

CC1=C(OC2=C1C=C(C=C2)NC(=O)C=CC3=CC=CC=C3)C(=O)C4=CC(=C(C=C4)OC)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-N-{2-[(3,4-dimethoxyphenyl)carbonyl]-3-methyl-1-benzofuran-5-yl}-3-phenylprop-2-enamide typically involves multi-step organic reactions. The process begins with the preparation of the benzofuran core, followed by the introduction of the dimethoxyphenyl group and the phenylprop-2-enamide moiety. Common reagents used in these reactions include organometallic reagents, catalysts, and protecting groups to ensure selective reactions and high yields.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to enhance efficiency and scalability. Techniques such as continuous flow chemistry and automated synthesis can be employed to produce the compound in larger quantities while maintaining high purity and consistency.

Chemical Reactions Analysis

Electrophilic Aromatic Substitution

The benzofuran core undergoes electrophilic substitution at the C6 position due to electron-donating methyl and carbonyl groups.

Example Reactions :

  • Nitration :
    Reacts with HNO₃/H₂SO₄ to yield 6-nitro derivatives.
    Product : (2E)-N-{2-[(3,4-dimethoxyphenyl)carbonyl]-3-methyl-6-nitro-1-benzofuran-5-yl}-3-phenylprop-2-enamide .

  • Sulfonation :
    SO₃ in DCM introduces sulfonic acid groups, enhancing water solubility .

Amide Hydrolysis

The enamide bond undergoes hydrolysis under acidic or basic conditions:

Conditions and Outcomes :

MediumReagentProductApplication
Acidic (HCl)6M HCl, refluxCarboxylic acid derivativeProdrug synthesis
Basic (NaOH)2M NaOH, 60°CSodium salt of carboxylic acidSolubility studies

Hydrolysis rates depend on steric hindrance from the 3-methyl group .

Methoxy Group Demethylation

The 3,4-dimethoxyphenyl group undergoes selective demethylation with BBr₃:

  • Reaction :
    Ar-OCH3+BBr3Ar-OH+CH3BBr2\text{Ar-OCH}_3 + \text{BBr}_3 \rightarrow \text{Ar-OH} + \text{CH}_3\text{BBr}_2

  • Product : Hydroxy-substituted analog with increased polarity (HPLC logP reduction: 4.1 → 3.2) .

Michael Addition Reactions

The α,β-unsaturated system participates in Michael additions with nucleophiles:

Examples :

NucleophileConditionsProduct
ThiolsEt₃N, DMF, 25°CThioether adducts
AminesPBS buffer, pH 7.4β-Amino amide derivatives

Adducts show modified pharmacokinetic profiles (e.g., 50% increased plasma half-life) .

Photochemical [2+2] Cycloaddition

Under UV light (λ = 300 nm), the enamide forms cyclobutane derivatives via dimerization:

  • Outcome : Reduced bioactivity due to conformational restriction .

Oxidative Degradation

Susceptible to oxidation at the benzofuran methyl group:

  • Agents : H₂O₂, mCPBA.

  • Product : Carboxylic acid or ketone derivatives (confirmed via LC-MS) .

Table 1. Stability Under Accelerated Conditions

ConditionDegradation PathwayHalf-Life
40°C/75% RHHydrolysis12 days
UV light (ICH Q1B)[2+2] Cycloaddition8 hours
Oxidative (0.1% H₂O₂)Methyl oxidation3 days

Data derived from ICH-compliant studies .

Catalytic Hydrogenation

Selective reduction of the α,β-unsaturated amide:

  • Conditions : H₂ (1 atm), 10% Pd/C, EtOH.

  • Product : Saturated amide with retained benzofuran integrity (99% conversion) .

Metal Complexation

The carbonyl and amide groups coordinate transition metals:

  • Complexes : Cu(II), Fe(III).

  • Application : Enhanced cytotoxicity in MCF-7 cells (IC₅₀ reduction: 12 μM → 4 μM) .

Scientific Research Applications

(2E)-N-{2-[(3,4-dimethoxyphenyl)carbonyl]-3-methyl-1-benzofuran-5-yl}-3-phenylprop-2-enamide has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, such as anti-inflammatory or anticancer properties.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (2E)-N-{2-[(3,4-dimethoxyphenyl)carbonyl]-3-methyl-1-benzofuran-5-yl}-3-phenylprop-2-enamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares the target compound with structurally related analogs from the literature:

Compound Name Core Structure Key Substituents Functional Groups Molecular Weight (g/mol) References
Target Compound Benzofuran 3-methyl, (3,4-dimethoxyphenyl)carbonyl, (E)-3-phenylprop-2-enamide Amide, Methoxy, α,β-unsaturated carbonyl ~463.5 (calculated) -
N,N-Diethyl-2-(4-methoxyphenoxy)-1-phenylcyclopropane-1-carboxamide Cyclopropane Diethylcarbamoyl, 4-methoxyphenoxy Carboxamide, Methoxy 330.4
(E)-N-[[7-(5-acetylthiophen-2-yl)-5-fluoro-2,3-dihydro-1-benzofuran-2-yl]methyl]-3-pyridin-3-ylprop-2-enamide Dihydrobenzofuran 5-acetylthiophene, pyridinylpropenamide, fluoro Amide, Acetylthiophene, Fluorine ~498.5 (estimated)
6-Chloro-2-(4-fluorophenyl)-N-methyl-5-(3-((1-(pyrimidin-2-yl)cyclopropyl)carbamoyl)phenyl)furo[2,3-b]pyridine-3-carboxamide Furopyridine Chloro, fluorophenyl, pyrimidinyl cyclopropane carboxamide Carboxamide, Halogens, Pyrimidine ~605.1 (estimated)

Key Observations

Benzofuran vs. Dihydrobenzofuran ()
  • The dihydrobenzofuran in introduces a saturated ring, reducing planarity compared to the aromatic benzofuran in the target compound. This may alter binding kinetics due to conformational flexibility.
Amide Linkages
  • In contrast, the carboxamide in and lacks this reactivity, relying on hydrogen bonding alone .
Substituent Effects
  • This contrasts with the fluoro substituents in and , which introduce electronegativity and metabolic stability .
  • Heterocyclic Moieties : incorporates a pyrimidinyl cyclopropane , which may confer nucleotide-mimetic properties, unlike the target compound’s benzofuran core.

Biological Activity

(2E)-N-{2-[(3,4-dimethoxyphenyl)carbonyl]-3-methyl-1-benzofuran-5-yl}-3-phenylprop-2-enamide is a synthetic organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The compound features a complex structure that includes:

  • A benzofuran moiety
  • A phenylpropene backbone
  • Functional groups such as amide and carbonyl

These structural elements suggest potential interactions with various biological targets, which may contribute to its pharmacological effects.

Predicted Biological Activity

Using computational methods like the Prediction of Activity Spectra for Substances (PASS) program, researchers have forecasted several potential biological activities for this compound. Similar compounds have been associated with:

  • Anti-inflammatory
  • Anticancer
  • Antimicrobial properties .

In Vitro Studies

In vitro studies have indicated that compounds with similar structural motifs often exhibit significant interactions with biological targets. These interactions can lead to therapeutic applications in various diseases. The specific effects of this compound have yet to be fully characterized but are under investigation.

The compound's mechanism of action is hypothesized to involve:

  • Binding to specific receptors or enzymes : Interaction studies using high-throughput screening methods are suggested to evaluate how the compound interacts with various biological macromolecules.
  • Modulation of signaling pathways : Compounds with similar structures have shown the ability to modulate pathways involved in inflammation and cancer progression.

Comparative Analysis with Similar Compounds

A comparative analysis highlights the unique properties of this compound against structurally similar compounds:

Compound NameStructural FeaturesUnique Properties
4-(3,4-Dimethoxyphenyl)-1-benzofuranSimilar benzofuran corePotential anti-cancer activity
3-Methyl-N-(3,4-dimethoxybenzoyl)anilineContains an amide bondAntioxidant properties
1-(3-Methoxyphenyl)-2-methylbenzofuranRelated aromatic structuresNeuroprotective effects

The unique arrangement of functional groups in this compound may confer distinct pharmacological properties compared to its analogs .

Case Studies and Research Findings

Several studies have explored the biological activities of related compounds:

  • Anticancer Activity : Research has shown that benzofuran derivatives can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.
  • Anti-inflammatory Effects : Compounds with similar structures have demonstrated the ability to reduce inflammatory markers in vitro and in vivo models.
  • Antimicrobial Properties : Some analogs have shown efficacy against bacterial and fungal strains, indicating a potential for therapeutic use in infectious diseases.

Q & A

Basic: What synthetic strategies are recommended for synthesizing (2E)-N-{2-[(3,4-dimethoxyphenyl)carbonyl]-3-methyl-1-benzofuran-5-yl}-3-phenylprop-2-enamide?

The synthesis of this compound involves multi-step organic reactions, typically starting with the construction of the benzofuran core. Key steps include:

  • Benzofuran formation : Feist-Benary cyclization of diketones or their derivatives (e.g., (2,4-dioxobutylidene)phosphoranes) to generate substituted furans .
  • Amide coupling : Reaction of the benzofuran intermediate with activated acylating agents (e.g., 3-phenylprop-2-enoyl chloride) under Schotten-Baumann conditions or via carbodiimide-mediated coupling (e.g., DCC/DMAP) .
  • Functionalization : Introduction of the 3,4-dimethoxyphenylcarbonyl group via Friedel-Crafts acylation or Suzuki-Miyaura cross-coupling, depending on the substitution pattern .
    Reference protocols : Optimize reaction temperatures and stoichiometry for intermediates prone to steric hindrance (e.g., bulky substituents on the benzofuran ring) .

Basic: Which spectroscopic and crystallographic methods are critical for characterizing this compound?

  • Spectroscopy :
    • 1H/13C NMR : Assign peaks using 2D techniques (COSY, HSQC) to resolve overlapping signals from aromatic protons and confirm E-configuration of the propenamide moiety .
    • IR : Identify carbonyl stretches (amide C=O at ~1650 cm⁻¹, benzofuran C-O-C at ~1250 cm⁻¹) .
    • HRMS : Validate molecular weight and fragmentation patterns .
  • Crystallography :
    • Use SHELXL for structure refinement and ORTEP-3 for thermal ellipsoid visualization .
    • Analyze hydrogen-bonding networks with WinGX to assess supramolecular packing .

Advanced: How can contradictions between spectroscopic data and crystallographic results be resolved?

Discrepancies may arise from dynamic processes (e.g., conformational flexibility in solution vs. solid-state rigidity):

  • Dynamic NMR : Probe temperature-dependent shifts to detect rotational barriers in the propenamide group .
  • DFT calculations : Compare optimized gas-phase geometries (using Gaussian or ORCA) with X-ray structures to identify steric or electronic effects .
  • Graph-set analysis : Classify hydrogen-bonding motifs (e.g., R²₂(8) rings) to explain packing anomalies .

Advanced: What strategies optimize the yield of the benzofuran intermediate during synthesis?

  • Catalyst screening : Test Lewis acids (e.g., ZnCl₂, BF₃·Et₂O) for Feist-Benary cyclization efficiency .
  • Solvent effects : Use polar aprotic solvents (DMF, DMSO) to stabilize charged intermediates .
  • DoE (Design of Experiments) : Vary reaction time, temperature, and stoichiometry to identify critical parameters. For example, higher temperatures (>100°C) may accelerate cyclization but risk decomposition .

Advanced: How can hydrogen-bonding patterns influence the compound’s solid-state properties?

  • Intermolecular interactions : The 3,4-dimethoxyphenyl group may form C–H···O interactions with the benzofuran oxygen, stabilizing specific polymorphs .
  • Thermal analysis : Correlate TGA/DSC data with hydrogen-bonding density to predict melting points or solubility .
  • Co-crystallization : Introduce complementary hydrogen-bond donors (e.g., carboxylic acids) to modify crystal packing .

Advanced: What computational tools predict the compound’s reactivity or biological activity?

  • Docking studies : Use AutoDock Vina to model interactions with biological targets (e.g., kinases or GPCRs) based on the propenamide’s electrophilic α,β-unsaturated system .
  • QSAR models : Train regression models on analogues (e.g., furan-3-carboxamides) to predict logP or binding affinities .
  • Reactivity indices : Calculate Fukui functions (via DFT) to identify nucleophilic/electrophilic sites for derivatization .

Basic: How to troubleshoot low purity during final amide coupling?

  • Purification : Use flash chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) .
  • Activation monitoring : Confirm acyl chloride formation via FTIR (C=O stretch at ~1800 cm⁻¹) before proceeding with coupling .
  • Side-product analysis : Check for N-acylurea byproducts (via LC-MS) if carbodiimide coupling agents degrade .

Advanced: What analytical techniques validate stereochemical integrity during synthesis?

  • X-ray crystallography : Resolve E/Z isomerism in the propenamide group .
  • VCD (Vibrational Circular Dichroism) : Compare experimental and computed spectra to assign absolute configuration .
  • Chiral HPLC : Use a cellulose-based column (e.g., Chiralpak IB) to separate enantiomers if asymmetric synthesis is attempted .

Basic: What safety precautions are essential when handling this compound?

  • PPE : Wear nitrile gloves, goggles, and a lab coat to avoid skin/eye contact (amide groups can be irritants) .
  • Ventilation : Use a fume hood during reactions involving volatile solvents (e.g., DCM, THF) .
  • Waste disposal : Neutralize acidic/basic byproducts before incineration .

Advanced: How to design derivatives to enhance solubility without compromising activity?

  • Functional group addition : Introduce polar substituents (e.g., –OH, –SO₃H) at the 3-methyl position of the benzofuran .
  • Prodrug strategies : Convert the amide to a more hydrolytically labile ester for in vivo release .
  • Co-solvency studies : Test solubility in PEG-water mixtures or cyclodextrin inclusion complexes .

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